molecular formula C13H15N3O2 B11390127 N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide

N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide

Cat. No.: B11390127
M. Wt: 245.28 g/mol
InChI Key: PXIUTZAZWQLQFV-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide: is a heterocyclic compound featuring an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture until the evolution of hydrogen sulfide ceases .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)pentanamide

InChI

InChI=1S/C13H15N3O2/c1-2-3-9-11(17)14-13-12(15-18-16-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16,17)

InChI Key

PXIUTZAZWQLQFV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NON=C1C2=CC=CC=C2

Origin of Product

United States

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